molecular formula C8H7NO3 B1266397 Benzoylnitromethane CAS No. 614-21-1

Benzoylnitromethane

Cat. No. B1266397
CAS RN: 614-21-1
M. Wt: 165.15 g/mol
InChI Key: JTWHVBNYYWFXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzoylnitromethane involves the reaction of alkynes and benzoylnitromethane using silica gel-supported polyphosphoric acid (PPA/SiO2), providing a convenient and efficient method for producing isoxazole derivatives (Itoh et al., 2011). This method highlights the adaptability of benzoylnitromethane in synthetic chemistry, facilitating the creation of structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of benzoylnitromethane is characterized by its benzoyl group attached to a nitromethane moiety. This structural arrangement imparts significant reactivity, making it a versatile intermediate in organic synthesis. While specific studies on benzoylnitromethane's molecular structure are limited, related research on benzene derivatives provides insight into the planar molecular structures common in aromatic compounds, which can be packed in a herringbone arrangement (Takimiya et al., 2005).

Chemical Reactions and Properties

Benzoylnitromethane participates in various chemical reactions, including carbon-carbon bond formation and intramolecular cyclization, demonstrating its utility in constructing complex organic molecules. For instance, its reaction with dialkyl acetylenedicarboxylates and dibenzoylacetylene produces pyrrolo[2,1-a]isoquinolines, showcasing its role in facilitating tandem reactions (Yavari et al., 2009).

Physical Properties Analysis

While specific studies on the physical properties of benzoylnitromethane were not identified, the physical properties of organic compounds like benzoylnitromethane generally include melting and boiling points, solubility, and density. These properties are crucial for understanding its behavior in various solvents and conditions, which is essential for its application in synthesis and material science.

Chemical Properties Analysis

Benzoylnitromethane's chemical properties, such as reactivity with different chemical groups and stability under various conditions, underscore its significance in synthetic organic chemistry. It acts as a key intermediate in the synthesis of more complex molecules, including polymers and cyclic compounds, due to its ability to undergo reactions such as nitro-alkene addition and Michael addition. The structure and reactivity of the benzoylnitromethane radical anion in the gas phase further illustrate the compound's unique chemical behavior, highlighting its potential for generating novel organic transformations (Wijeratne & Wenthold, 2007).

Scientific Research Applications

Green Chemistry and Materials Science

  • Inhibition of Steel Corrosion : Benzoylnitromethane derivatives have been studied for their potential in inhibiting corrosion of mild steel in acidic environments. Compounds such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (2-MPOD) and related derivatives demonstrated effective corrosion inhibition properties, attributed to the adsorption of inhibitors on the steel surface (Chafiq et al., 2020).

Chemical Synthesis

  • Synthesis of Isoxazoles : Benzoylnitromethane has been utilized in the synthesis of 3-benzoylisoxazoles using silica gel-supported polyphosphoric acid. This method offers a convenient and efficient way to synthesize isoxazole derivatives (Itoh et al., 2011).
  • Synthesis of Cyclohexene Carbaldehyde : An organocatalytic cascade reaction involving aliphatic enals and benzoylnitromethane leads to the synthesis of enantioenriched tetrasubstituted cyclohexene carbaldehyde, demonstrating the compound's utility in complex organic syntheses (Rodríguez et al., 2020).

Pharmaceutical and Cosmetics Applications

  • Microsponge Delivery System : Benzoyl peroxide, a compound related to benzoylnitromethane, has been incorporated into microsponge delivery systems. These systems are designed for controlled release, potentially reducing skin irritation and improving the efficacy of topical treatments (Jelvehgari et al., 2006).

Environmental and Safety Applications

  • Assessment of Thermal Hazards : Studies on benzoyl peroxide, closely related to benzoylnitromethane, have focused on understanding its thermal hazard characteristics. Research using calorimetry and theoretical methods aims to enhance safety protocols in handling and storage of such compounds (Laiwang et al., 2019).

Safety And Hazards

Benzoylnitromethane may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation .

properties

IUPAC Name

2-nitro-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWHVBNYYWFXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870622
Record name 2-Nitro-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoylnitromethane

CAS RN

614-21-1
Record name 2-Nitro-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-nitro-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 614-21-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoylnitromethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoylnitromethane
Reactant of Route 2
Reactant of Route 2
Benzoylnitromethane
Reactant of Route 3
Reactant of Route 3
Benzoylnitromethane
Reactant of Route 4
Reactant of Route 4
Benzoylnitromethane
Reactant of Route 5
Reactant of Route 5
Benzoylnitromethane
Reactant of Route 6
Reactant of Route 6
Benzoylnitromethane

Citations

For This Compound
141
Citations
R Gangadhara Chary… - Advanced Synthesis …, 2014 - Wiley Online Library
A 1:1 mixture of water‐polyethylene glycol (PEG) facilitated the 1,3‐dipolar cycloaddition of benzoylnitromethane/ethyl 2‐nitroacetate with terminal alkynes or alkenes leading to …
Number of citations: 49 onlinelibrary.wiley.com
CF Bernasconi, RL Montañez - The Journal of Organic Chemistry, 1997 - ACS Publications
The replacement of a hydrogen in nitromethane and in phenylnitromethane by the PhCO group has a strong acidifying effect, ie, PhCOCH 2 NO 2 , 5, is 5.8, 6.6, and 8.6 pK a units more …
Number of citations: 31 pubs.acs.org
L Cecchi, F De Sarlo, C Faggi, F Machetti - 2006 - Wiley Online Library
Furazan (1,2,5‐oxadiazole) derivatives are obtained along with isoxazolines from the reaction of benzoylnitromethane with dipolarophiles in the presence of DABCO. Furazans are …
FA David Rodriguez, M Maldonado Villamil… - Journal of …, 2020 - hindawi.com
A new example of the reactivity of enals with benzoylnitromethane was studied in a Michael-Michael-Aldol-Dehydration quadruple organocascade reaction. The reaction unexpectedly …
Number of citations: 7 www.hindawi.com
H Tezuka, M Kato, Y Sonehara - Journal of the Chemical Society …, 1985 - pubs.rsc.org
… from acetophenone, when benzoylnitromethane was treated under the … also benzoylnitromethane, as will be described below. Hence, the possible intermediacy of …
Number of citations: 8 pubs.rsc.org
LE Rubin - 1947 - open.bu.edu
… benzoylnitromethane and substituted benzoylnitromethanes. The initial phase of this Thesis deals with the synthesis of benzoylnitromethane … complexes of benzoylnitromethane and the …
Number of citations: 0 open.bu.edu
D Nematollahi, F Gomar… - Progress in Reaction …, 2013 - journals.sagepub.com
Electrochemical oxidation of catechol (1) has been studied in the presence of benzoylnitromethane (2a), benzoylacetonitrile (2b), benzoylacetone (2c) and dibenzoylmethane (2d) as …
Number of citations: 1 journals.sagepub.com
TN Dybova, OI Yurchenko, NV Gritsai… - Russian journal of …, 2002 - Springer
… We have previously studied electrophilic addition of CH acids, such as benzoylnitromethane, p-nitrobenzoylnitromethane, m-nitrobenzoylnitromethane, methyl nitroacetate, nitromethane…
Number of citations: 3 link.springer.com
I Yavari, M Piltan, L Moradi - Tetrahedron, 2009 - Elsevier
… Under similar reaction conditions, DMAD reacts with benzoylnitromethane in the presence of quinoline and benzothiazole to produce dimethyl 3-benzoylpyrrolo[1,2-a]quinoline-1,2-…
Number of citations: 104 www.sciencedirect.com
E Trogu, L Cecchi, F De Sarlo, L Guideri, F Ponticelli… - …, 2010 - thieme-connect.com
… In the case of the reaction of benzoylnitromethane (1a), 3-benzoyl-4-nitro-5-phenylisoxazole 5 was also obtained due to the stronger enolic character of the benzoylnitromethane. The …
Number of citations: 2 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.